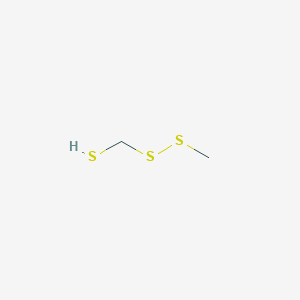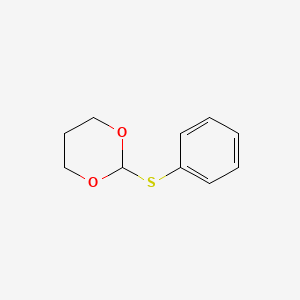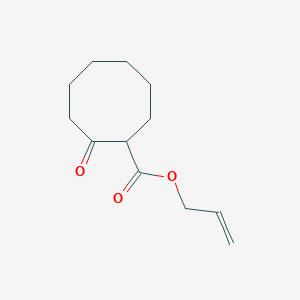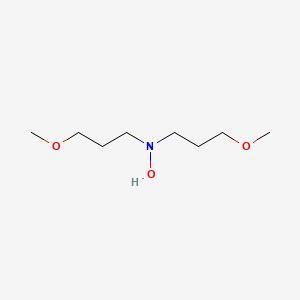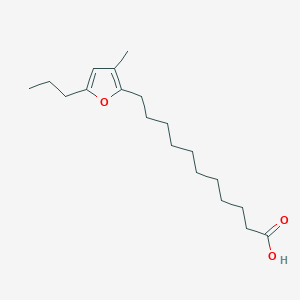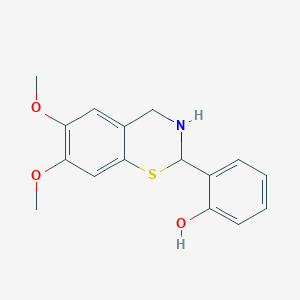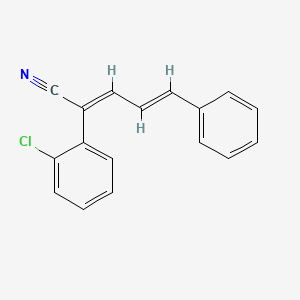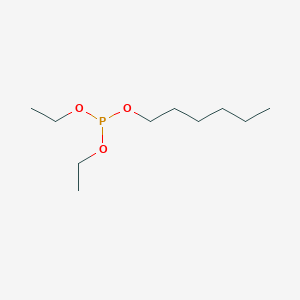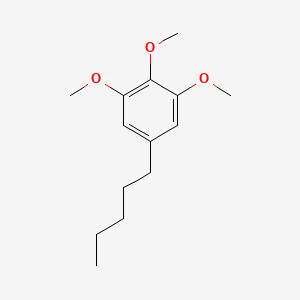
1,2,3-Trimethoxy-5-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-pentylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, where three hydrogen atoms are replaced by methoxy groups (-OCH3) and one hydrogen atom is replaced by a pentyl group (-C5H11)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-pentylbenzene can be synthesized through a series of organic reactions. One common method involves the methylation of 1,2,3-trihydroxy-5-pentylbenzene using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions .
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxy-5-pentylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-donating methoxy groups, which activate the benzene ring towards electrophiles.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pentyl group can be reduced to form different alkyl derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
Bromination: this compound can form 4-bromo-1,2,3-trimethoxy-5-pentylbenzene.
Nitration: The product is 4-nitro-1,2,3-trimethoxy-5-pentylbenzene.
Oxidation: Products include 1,2,3-trimethoxy-5-pentylbenzoic acid.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-5-pentylbenzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-5-pentylbenzene involves its interaction with various molecular targets. The methoxy groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in electrophilic aromatic substitution reactions . The pentyl group contributes to the compound’s hydrophobic properties, influencing its solubility and interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the pentyl group, making it less hydrophobic.
1,2,3-Trimethoxy-5-ethylbenzene: Has a shorter ethyl group instead of the pentyl group, affecting its physical and chemical properties.
1,3,5-Trimethoxybenzene: The methoxy groups are positioned differently, leading to variations in reactivity and applications.
Uniqueness
1,2,3-Trimethoxy-5-pentylbenzene is unique due to the presence of both methoxy and pentyl groups, which impart distinct chemical properties. The combination of electron-donating methoxy groups and the hydrophobic pentyl group makes it versatile for various applications in organic synthesis and potential biological activities.
Propriétés
Numéro CAS |
114085-79-9 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C14H22O3/c1-5-6-7-8-11-9-12(15-2)14(17-4)13(10-11)16-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
JPHFRTBJLUHRLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


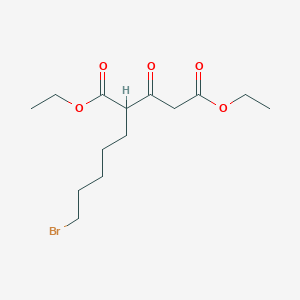
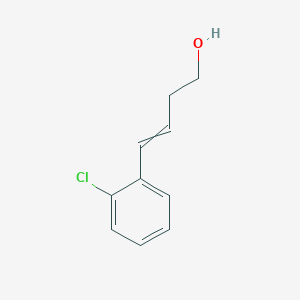
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
